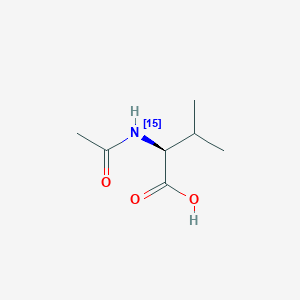
Acetylvaline-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylvaline-15N is a nitrogen-15 labeled derivative of acetylvaline, an endogenous metabolite. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed metabolic and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetylvaline-15N typically involves the incorporation of nitrogen-15 into the valine structure. One common method is the reductive amination of ketonic acids with nitrogen-15 labeled nitrite under ambient conditions driven by renewable electricity . This method is sustainable and avoids the use of toxic cyanides.
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation or chemical synthesis. The microbial fermentation method uses genetically modified microorganisms to incorporate nitrogen-15 into the amino acid structure. Chemical synthesis, on the other hand, involves the use of nitrogen-15 labeled precursors in a controlled laboratory setting .
Análisis De Reacciones Químicas
Types of Reactions
Acetylvaline-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce nitrogen-15 labeled valine derivatives, while reduction may yield nitrogen-15 labeled amines .
Aplicaciones Científicas De Investigación
Acetylvaline-15N has a wide range of applications in scientific research:
Chemistry: Used in metabolic flux analysis and stable isotope labeling studies.
Biology: Helps in studying metabolic pathways and protein synthesis.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Employed in the production of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of acetylvaline-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 label allows researchers to track the compound through various biochemical processes, providing insights into metabolic flux and enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Nitrogen-15 labeled alanine
- Nitrogen-15 labeled glycine
- Nitrogen-15 labeled leucine
Uniqueness
Acetylvaline-15N is unique due to its specific labeling and the metabolic pathways it participates in. Compared to other nitrogen-15 labeled amino acids, this compound provides distinct insights into the metabolism of valine and its derivatives .
Propiedades
Fórmula molecular |
C7H13NO3 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
(2S)-2-(acetyl(15N)amino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |
Clave InChI |
IHYJTAOFMMMOPX-DWNZYCRPSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)[15NH]C(=O)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



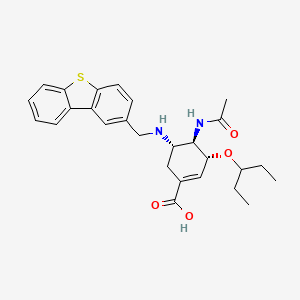

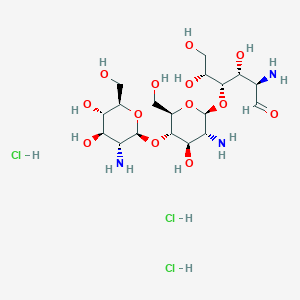

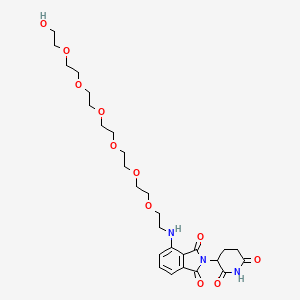
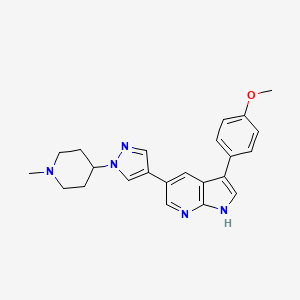

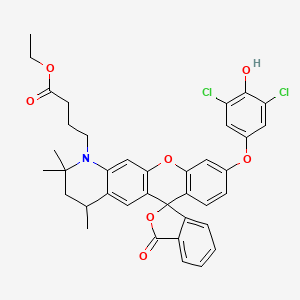
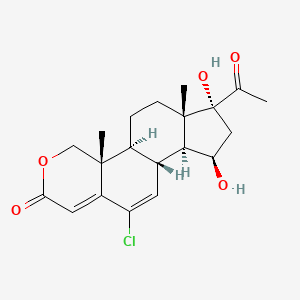
![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)


